Jbj-09-063 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JBJ-09-063 hydrochloride: is a mutant-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). It has shown efficacy in models harboring various EGFR mutations, including L858R, T790M, and C797S . This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), which is a leading cause of cancer-related mortality .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of JBJ-09-063 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: : Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .
化学反応の分析
Types of Reactions: : JBJ-09-063 hydrochloride primarily undergoes substitution reactions due to its functional groups. It is also involved in phosphorylation reactions as it inhibits EGFR phosphorylation .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reagents for introducing functional groups .
Major Products: : The major products formed from the reactions involving this compound are typically phosphorylated proteins, as the compound inhibits EGFR, Akt, and ERK1/2 phosphorylation .
科学的研究の応用
Chemistry: : In chemistry, JBJ-09-063 hydrochloride is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways .
Biology: : In biological research, it is used to investigate the role of EGFR mutations in cancer cell proliferation and survival .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutant non-small cell lung cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development of targeted cancer therapies .
作用機序
JBJ-09-063 hydrochloride exerts its effects by selectively inhibiting mutant forms of EGFR. It binds to an allosteric site on the receptor, preventing its activation and subsequent phosphorylation of downstream signaling proteins such as Akt and ERK1/2 . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Erlotinib: A first-generation reversible EGFR inhibitor.
Gefitinib: Another first-generation reversible EGFR inhibitor.
Afatinib: A second-generation irreversible EGFR inhibitor.
Osimertinib: A third-generation irreversible EGFR inhibitor.
Uniqueness: : JBJ-09-063 hydrochloride is unique in its ability to selectively inhibit mutant forms of EGFR, including those resistant to other EGFR inhibitors. Its allosteric mechanism of action allows it to overcome resistance mechanisms that limit the efficacy of ATP-competitive inhibitors .
特性
分子式 |
C31H30ClFN4O3S |
---|---|
分子量 |
593.1 g/mol |
IUPAC名 |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H |
InChIキー |
WRPISHRFWKJLSS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。